4-(Hexylthio)-benzaldehyde
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Overview
Description
4-(Hexylthio)-benzaldehyde is an organic compound characterized by a benzene ring substituted with a hexylthio group and an aldehyde group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylthio)-benzaldehyde typically involves the following steps:
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Thioetherification: : The initial step involves the reaction of 4-bromobenzaldehyde with hexanethiol in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution reaction, resulting in the formation of this compound.
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Purification: : The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hexylthio)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hexylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(Hexylthio)benzoic acid.
Reduction: 4-(Hexylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hexylthio)-benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Pharmaceuticals: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(Hexylthio)-benzaldehyde depends on its specific application. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexylthio group may also interact with hydrophobic regions of biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)-benzaldehyde: Similar structure but with a methylthio group instead of a hexylthio group.
4-(Ethylthio)-benzaldehyde: Contains an ethylthio group instead of a hexylthio group.
4-(Butylthio)-benzaldehyde: Features a butylthio group in place of the hexylthio group.
Uniqueness
4-(Hexylthio)-benzaldehyde is unique due to the length of its alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. The hexylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and materials science.
Properties
IUPAC Name |
4-hexylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,11H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDSCVSXTUDAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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